molecular formula C18H18N4O B2909298 N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea CAS No. 866042-18-4

N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea

Cat. No.: B2909298
CAS No.: 866042-18-4
M. Wt: 306.369
InChI Key: NZURLXJRFWJKIH-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea is a urea derivative featuring a 2,6-dimethylphenyl group and a 2-(imidazol-1-yl)phenyl substituent.

  • Urea backbone: Known for hydrogen-bonding interactions, often critical for enzyme inhibition or receptor binding.
  • 2,6-Dimethylphenyl group: Common in pesticides (e.g., metalaxyl, imazosulfuron) for steric stabilization and enhanced target affinity .
  • Imidazole ring: A heterocycle with metal-chelating and hydrogen-bonding capabilities, frequently utilized in antifungal and antiparasitic agents.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-(2-imidazol-1-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-13-6-5-7-14(2)17(13)21-18(23)20-15-8-3-4-9-16(15)22-11-10-19-12-22/h3-12H,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZURLXJRFWJKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]urea typically involves the reaction of 2,6-dimethylaniline with 2-(1H-imidazol-1-yl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(2,6-dimethylphenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]urea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Urea Group

The urea moiety (-NHCONH-) is susceptible to:

  • Hydrolysis : Under acidic/basic conditions, yielding 2,6-dimethylaniline and 2-(1H-imidazol-1-yl)aniline.
  • Nucleophilic substitution : Reactivity with alkyl halides or acylating agents at the NH sites.

Imidazole Ring

The 1H-imidazol-1-yl group can participate in:

  • Coordination chemistry : Acting as a ligand for transition metals (e.g., palladium or copper complexes ).
  • Electrophilic substitution : Halogenation or nitration at the C4/C5 positions under standard aromatic conditions.

Aryl Substituents

  • 2,6-Dimethylphenyl group : Steric hindrance limits electrophilic substitution but allows for directed metalation.
  • Phenyl-imidazole group : Potential for cross-coupling reactions (e.g., Suzuki-Miyaura) at unsubstituted positions.

Catalytic and Biological Interactions

  • Enzyme inhibition : Structural analogs with aryl-urea-imidazole motifs show CYP24A1 inhibitory activity, suggesting potential metabolic interactions .
  • Metal complexation : Imidazole’s lone pair enables coordination to metals like Pd(II) or Cu(I), relevant in catalytic cycles .

Derivatization Potential

Reaction Type Example Modification Application
Acylation Acetyl chloride → N-acetylated ureaEnhanced lipophilicity
Alkylation Methyl iodide → N-alkylated derivativeTuning solubility
Cross-coupling Suzuki coupling with boronic acidsExtended π-conjugation

Stability and Degradation

  • Thermal stability : Likely stable up to 200°C (based on aryl-urea analogs).
  • Photodegradation : Imidazole rings may undergo UV-induced ring-opening, forming reactive intermediates .

Scientific Research Applications

N-(2,6-dimethylphenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]urea has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel materials and catalysts.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on cellular processes.

    Medicine: The compound is investigated for its pharmacological properties, including its potential as an antimicrobial, antifungal, or anticancer agent.

    Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Acetamide and Sulfonamide Derivatives

Imazosulfuron (2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide):

  • Structure : Acetamide core with 2,6-dimethylphenyl and methoxy-isopropyl groups.
  • Use : Herbicide targeting acetolactate synthase (ALS) in plants .
  • Key Differences: Acetamide vs. The imidazole in N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea may confer distinct target specificity (e.g., cytochrome P450 inhibition) compared to sulfonylurea herbicides.

Propachlor (2-chloro-N-(1-methylethyl)-N-phenylacetamide):

  • Use : Pre-emergent herbicide.
  • Structural Contrast : Propachlor’s simple phenyl and isopropyl groups lack the imidazole’s electron-rich aromatic system, likely limiting interactions with metalloenzymes .

Comparison with Thiadiazole-Urea Derivatives

N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea (CAS 34014-18-1):

  • Structure : Urea linked to a thiadiazole ring with a tert-butyl group.
  • Use : Likely herbicide or fungicide (thiadiazoles disrupt fungal cell membranes).
  • Key Differences :
    • Thiadiazole vs. imidazole: Thiadiazole’s sulfur atom enhances lipophilicity, while imidazole’s nitrogen atoms enable metal coordination .
    • The 2,6-dimethylphenyl group in the target compound may improve steric hindrance compared to the tert-butyl-thiadiazol substituent.

Comparison with Metalaxyl and Mepronil

Metalaxyl (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine):

  • Structure : Alanine ester with methoxyacetyl and 2,6-dimethylphenyl groups.
  • Use : Systemic fungicide targeting oomycete RNA polymerase .
  • Key Differences: Ester vs. urea: Urea’s rigidity and hydrogen-bond capacity may enhance binding to non-RNA polymerase targets (e.g., chitin synthase).

Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide):

  • Use : Fungicide inhibiting succinate dehydrogenase.
  • Structural Contrast : Benzamide’s planar structure vs. urea’s tetrahedral geometry may limit overlapping target sites .

Structural and Functional Data Table

Compound Name CAS Number Molecular Formula Use Key Structural Features
This compound Not provided C₁₈H₁₈N₄O Hypothetical Urea, 2,6-dimethylphenyl, imidazole
Imazosulfuron 122548-33-8 C₁₄H₁₈ClN₃O₄S Herbicide Acetamide, 2,6-dimethylphenyl, sulfonylurea
Metalaxyl 57837-19-1 C₁₅H₂₁NO₄ Fungicide Alanine ester, methoxyacetyl
N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea 34014-18-1 C₉H₁₆N₄OS Agrochemical Thiadiazole, tert-butyl, dimethylurea

Mechanistic Implications of Structural Differences

  • Urea vs.
  • Imidazole vs. Thiadiazole : Imidazole’s nitrogen lone pairs may chelate metal ions (e.g., in fungal cytochrome P450 14α-demethylase), whereas thiadiazole’s sulfur enhances membrane penetration .
  • 2,6-Dimethylphenyl Group : This moiety, common in agrochemicals, likely reduces metabolic degradation by sterically blocking cytochrome P450 oxidation .

Biological Activity

N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea is a synthetic organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C18H18N4O
  • Molecular Weight : 306.36172 g/mol
  • CAS Number : 866042-18-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors, leading to various physiological effects. For instance, it has been suggested that the compound could inhibit certain enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties .

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of phenyl urea can inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme associated with tumor immune evasion. The structural features of these compounds play a crucial role in their inhibitory activity against IDO1, highlighting the importance of specific substitutions on the phenyl ring for enhanced efficacy .

Antimicrobial and Antifungal Properties

In addition to its anticancer potential, this compound has been investigated for its antimicrobial and antifungal activities. Compounds containing imidazole rings are known for their broad-spectrum antimicrobial properties. The presence of the imidazole moiety in this compound may enhance its ability to interact with microbial targets, although specific data on this compound's efficacy remains limited .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study was conducted on related compounds to understand how modifications affect biological activity. The findings indicated that specific substitutions on the phenyl and imidazole rings significantly influence the inhibitory effects on enzymes like IDO1. For instance, para-substituted phenyl urea derivatives demonstrated higher potency compared to their ortho or meta counterparts .

CompoundSubstitutionIDO1 Inhibition Activity
i1NoneLow
i2Para -CH3High
i3Para -ClModerate
i4Ortho -C6H13None

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